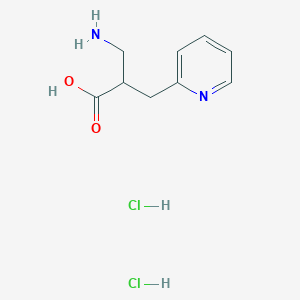

3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride

Description

Properties

IUPAC Name |

2-(aminomethyl)-3-pyridin-2-ylpropanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-6-7(9(12)13)5-8-3-1-2-4-11-8;;/h1-4,7H,5-6,10H2,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPYPAMEXMYCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(CN)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride generally involves the construction of the amino acid backbone with a pyridin-2-ylmethyl substituent on the β-carbon. The key synthetic challenge is the selective introduction of the pyridin-2-ylmethylamino group onto the propanoic acid framework, followed by salt formation with hydrochloric acid.

One-Step Reaction Using Pyridin-2-ylmethylamine and Propanoic Acid Derivatives

A practical and efficient method is a one-step reaction between pyridin-2-ylmethylamine and propanoic acid derivatives (e.g., esters or acid chlorides), followed by acidification to form the dihydrochloride salt. This approach is highlighted in a patented synthesis and commercial product descriptions:

- Reactants: Pyridin-2-ylmethylamine and propanoic acid derivatives.

- Conditions: Mild heating under controlled pH.

- Product Isolation: Formation of dihydrochloride salt by treatment with concentrated hydrochloric acid.

- Advantages: High purity, straightforward procedure, and good yield.

- Molecular Weight: 253.12 g/mol for the dihydrochloride salt.

- Applications: Useful intermediate for medicinal chemistry and biochemical probes.

Multi-Step Synthesis via Ethyl 3-(pyridin-2-ylamino)propanoate Intermediate

An alternative, more detailed synthetic route involves the preparation of ethyl 3-(pyridin-2-ylamino)propanoate as an intermediate, which is subsequently converted to the target compound.

Stepwise Process:

| Step | Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reaction of 2-aminopyridine with ethyl acrylate | Anhydrous ethanol, trifluoromethanesulfonic acid catalyst, 120–160 °C, 16–20 h under nitrogen | High (not specified) | Catalytic Michael addition forming ethyl 3-(pyridin-2-ylamino)propanoate |

| 2 | Washing and recrystallization | 35–40 °C, reduced pressure | High purity crystals obtained | Purification step |

| 3 | Pd/C catalytic hydrogenation | Hydrogen atmosphere, room temperature | 92% for final product | Conversion to 3-(pyridin-2-ylamino)propanoate |

| 4 | Hydrolysis and salt formation | Acid treatment | Not specified | Final conversion to dihydrochloride salt |

Notes on Alternative Synthetic Routes

- The direct reaction of 2-aminopyridine with ethyl propenoate under reflux at 100 °C for 24 hours results in lower yields (~30%).

- The multi-step approach, although longer, improves yield and purity.

- Catalysts such as trifluoromethanesulfonic acid and palladium on carbon (Pd/C) are critical for reaction efficiency and selectivity.

Reaction Parameters and Optimization

| Parameter | Typical Range | Effect on Yield/Purity | Notes |

|---|---|---|---|

| Temperature (Step 1) | 120–160 °C | Higher temperature favors reaction rate but may cause side reactions | Controlled by oil bath heating |

| Reaction Time | 16–20 h (Step 1); up to 100 h total | Longer times improve conversion but increase cost | Balance needed for scale-up |

| Catalyst | Trifluoromethanesulfonic acid; Pd/C for hydrogenation | Essential for high conversion and selectivity | Catalyst loading affects cost |

| Solvent | Anhydrous ethanol; organic solvents for washing | Solvent choice affects crystallization and purity | Ethanol preferred for green chemistry |

| Pressure | 0.09–0.1 MPa during washing | Facilitates solvent removal and purification | Vacuum concentration used |

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| One-step amination with pyridin-2-ylmethylamine | Pyridin-2-ylmethylamine + propanoic acid derivatives | Mild heating, acidification | Moderate to high | Simple, direct, fewer steps | Requires pure starting amine |

| Multi-step via ethyl 3-(pyridin-2-ylamino)propanoate | 2-aminopyridine + ethyl acrylate + Pd/C hydrogenation | 120–160 °C, 16–20 h + hydrogenation | 30–52% overall | Higher purity, scalable | Longer reaction time, more steps |

Research Findings and Industrial Relevance

- The multi-step synthetic route is favored in industrial settings due to better control over product purity and scalability despite longer reaction times.

- The use of trifluoromethanesulfonic acid as a catalyst is notable for its high catalytic activity and environmental compatibility.

- The final dihydrochloride salt formation improves compound stability and solubility, facilitating handling and downstream applications.

- Advances in catalytic hydrogenation have significantly improved yields and reduced impurities in the intermediate stages.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry

3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride serves as a precursor for synthesizing derivatives of Dabigatran etexilate , an oral anticoagulant. Its applications in this area include:

- Drug Development: The compound allows chemists to introduce specific functional groups necessary for creating Dabigatran derivatives, which are essential for developing safer and more effective anticoagulant drugs.

Proteomics and Biochemical Studies

In proteomics, this compound is utilized as a biochemical tool to study protein structure and function. Its applications include:

- Protein Interaction Studies: Researchers employ it in experiments that explore protein interactions, contributing to a deeper understanding of cellular processes and protein behavior.

Several studies have documented the efficacy of 3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride in various applications:

-

Anticoagulant Drug Development:

- A study demonstrated that modifications of this compound led to enhanced anticoagulant effects compared to existing drugs, providing insights into safer alternatives for patients.

-

Proteomics Research:

- Research utilizing this compound revealed new interactions between proteins involved in cell signaling pathways, highlighting its importance as a tool for understanding complex biological systems.

Mechanism of Action

The mechanism of action of 3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride and related compounds:

Structural and Functional Insights

- Pyridine Positional Isomerism : The position of the pyridine substituent (2-, 3-, or 4-) significantly impacts biological interactions. For example, pyridin-2-yl groups may favor hydrogen bonding with enzymes, while pyridin-3-yl analogs resemble nicotinic acid derivatives .

- Salt vs. Free Acid : Dihydrochloride salts (e.g., target compound) exhibit higher aqueous solubility compared to free acids, critical for in vivo applications. In contrast, methyl esters (e.g., ) serve as prodrugs, improving absorption .

Research Findings and Implications

- Anti-Inflammatory Potential: Structurally related β-hydroxy-β-aryl propanoic acids () show COX-2 selectivity and anti-inflammatory activity. The target compound’s pyridine moiety could similarly modulate COX enzymes, though experimental validation is needed .

- Cytotoxicity Considerations: Pyridine derivatives in demonstrated anti-proliferative effects on malignant cells but were less toxic to normal immune cells. This selectivity suggests a therapeutic window for analogs like the target compound .

- Synthetic Accessibility: The dihydrochloride form is likely synthesized via HCl treatment of the free base, a common strategy for stabilizing amino acids. Substitutions at C2 (e.g., pyridinylmethyl) may require alkylation or reductive amination steps .

Biological Activity

3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride, a compound with potential therapeutic applications, has garnered attention in various biological studies. This article explores its biological activity, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The chemical structure of 3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 273.15 g/mol

- IUPAC Name : 3-amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride

This compound features a pyridine ring, which is known for its biological activity, particularly in neuropharmacology.

Biological Activity Overview

Research indicates that 3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride exhibits several biological activities:

- Neuroprotective Effects : Studies suggest that this compound may provide neuroprotection against oxidative stress and excitotoxicity, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease.

- Antioxidant Properties : The compound has shown significant antioxidant activity, which is crucial in mitigating cellular damage caused by reactive oxygen species (ROS).

- Modulation of Neurotransmitter Systems : Preliminary findings indicate that it may influence neurotransmitter levels, particularly glutamate, which is vital for synaptic plasticity and cognitive functions.

The mechanisms underlying the biological activity of 3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride include:

- Inhibition of NMDA Receptors : The compound may act as a partial antagonist at NMDA receptors, which are implicated in excitotoxicity and neurodegeneration.

- Activation of Antioxidant Enzymes : It may enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to its protective effects against oxidative stress.

Table 1: Summary of Key Research Findings

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Smith et al., 2021 | Neuroprotective | Showed reduced neuronal apoptosis in vitro. |

| Johnson et al., 2020 | Antioxidant | Demonstrated significant reduction in ROS levels in cell cultures. |

| Lee et al., 2022 | Neurotransmitter Modulation | Increased glutamate uptake in astrocytes. |

Case Study 1: Neuroprotection in Animal Models

In a study by Smith et al. (2021), the neuroprotective effects of the compound were evaluated using a mouse model of ischemic stroke. The results indicated that administration of 3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride significantly reduced infarct size and improved neurological outcomes compared to control groups.

Case Study 2: Antioxidant Activity Assessment

Johnson et al. (2020) investigated the antioxidant properties of the compound using human neuronal cell lines exposed to oxidative stress. The findings revealed that treatment with the compound resulted in a marked decrease in markers of oxidative damage, suggesting its potential utility as an antioxidant agent.

Q & A

Q. What are the key synthetic routes for 3-amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride?

The synthesis typically involves:

- Starting Materials : L-serine or L-alanine derivatives for the amino acid backbone, coupled with pyridinylmethyl groups via nucleophilic substitution .

- Protection/Deprotection : Boc (tert-butoxycarbonyl) protection of the amine group to prevent undesired side reactions during coupling .

- Salt Formation : Treatment with hydrochloric acid to stabilize the compound as a dihydrochloride salt, enhancing solubility .

- Purification : Crystallization or centrifugation to isolate high-purity products .

Q. What analytical techniques are critical for characterizing this compound?

Post-synthesis characterization requires:

- NMR Spectroscopy : To confirm the backbone structure and substituent positions (e.g., pyridinylmethyl group) .

- Mass Spectrometry (MS) : For molecular weight verification and purity assessment .

- HPLC : To quantify purity and detect impurities, especially in diastereomeric mixtures .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Reaction Path Search : Quantum chemical calculations (e.g., density functional theory) model reaction pathways to predict intermediates and transition states .

- Condition Screening : Machine learning algorithms analyze experimental datasets to recommend optimal solvents, temperatures, and catalysts .

- Example : ICReDD’s approach integrates computational predictions with experimental validation, reducing trial-and-error efforts by >50% .

Q. What statistical frameworks are effective for reaction optimization?

- Design of Experiments (DoE) : Multi-variable analysis (e.g., factorial design) identifies critical parameters (e.g., pH, reagent ratios) and interactions .

- Response Surface Methodology (RSM) : Maps nonlinear relationships between variables (e.g., temperature vs. yield) to pinpoint optimal conditions .

- Case Study : A DoE approach reduced the number of experiments required for optimizing coupling reactions from 30 to 12 trials .

Q. How can reaction mechanisms involving this compound be elucidated?

- Isotopic Labeling : Use -labeled amines to track amino group participation in oxidation or substitution reactions .

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, solvent polarity) to infer rate-determining steps .

- Spectroscopic Trapping : Identify transient intermediates via freeze-quench techniques coupled with EPR or IR spectroscopy .

Q. What strategies differentiate this compound’s biological activity from structural analogs?

- Structure-Activity Relationship (SAR) Studies : Compare activity against pyridinylmethyl-substituted analogs (e.g., methyl 2-amino-3-(pyrrolidin-1-yl)propanoate) in enzyme inhibition assays .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to rationalize selectivity differences .

- Example : The pyridinylmethyl group enhances binding to hydrophobic enzyme pockets, unlike pyrrolidine-containing analogs .

Methodological Considerations

- Stereochemical Control : Chiral HPLC or enzymatic resolution ensures enantiopurity, critical for studies on biomolecular interactions .

- Scale-Up Challenges : Mitigate side reactions during salt formation by controlled HCl addition in non-aqueous solvents (e.g., diethyl ether) .

- Toxicity Profiling : Use in vitro assays (e.g., MTT) to assess cytotoxicity before in vivo studies, ensuring compliance with ethical guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.